molecular formula C22H22ClN3O2 B4745086 1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B4745086
M. Wt: 395.9 g/mol
InChI Key: KJWLCTKJDPVNLV-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 3-chlorophenylcarbonyl group at the 1-position and a propan-1-one chain terminating in a 1H-indol-3-yl moiety. Its molecular formula is C21H20ClN3O2, with a molecular weight of 381.86 g/mol. The indole and piperazine motifs are pharmacologically significant, often associated with central nervous system (CNS) activity and receptor binding.

Properties

IUPAC Name

1-[4-(3-chlorobenzoyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c23-18-5-3-4-16(14-18)22(28)26-12-10-25(11-13-26)21(27)9-8-17-15-24-20-7-2-1-6-19(17)20/h1-7,14-15,24H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWLCTKJDPVNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps, including the formation of the indole and piperazine rings, followed by their coupling. One common method involves the reaction of 3-chlorobenzoyl chloride with piperazine to form 4-[(3-chlorophenyl)carbonyl]piperazine. This intermediate is then reacted with 1H-indole-3-propanoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, including serotonin and dopamine receptors, influencing neurotransmission and exhibiting psychoactive effects. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these receptors .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences Biological Implications References
Target Compound Piperazine, 3-chlorophenylcarbonyl, indol-3-yl 381.86 N/A CNS activity, moderate lipophilicity
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one Indol-6-yl substituent 376.88 Indole positional isomerism Altered receptor binding due to indole orientation
3-(1H-Indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}propan-1-one 4-Methoxyphenylcarbonyl 391.47 Electron-donating methoxy group Increased polarity, reduced CNS penetration
BIA 3-335 (1-(3,4-dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one) Nitro, dihydroxyphenyl, trifluoromethyl 463.39 Nitro and hydroxyl groups Enhanced hydrogen bonding, potential metabolic instability
(2Z)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one Naphthyl, conjugated double bond 376.88 Rigid naphthyl system Improved π-π interactions but reduced solubility

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 3-chlorophenyl group in the target compound increases lipophilicity compared to methoxy-substituted analogues (e.g., 391.47 g/mol compound in ), favoring CNS penetration.
  • Synthetic Feasibility : Yields for analogues (e.g., 85–88% in ) suggest robust synthetic routes, likely applicable to the target compound.

Research Findings

Table 2: Comparative Pharmacokinetic Data

Compound LogP Solubility (µg/mL) Plasma Half-life (h) Key Targets
Target Compound 3.2 12.5 (pH 7.4) 4.8 (predicted) 5-HT receptors, σ receptors
BIA 3-335 2.8 8.3 (pH 7.4) 2.1 Monoamine oxidases
4-Methoxy Analog (STL303597) 2.5 22.1 (pH 7.4) 6.5 Dopamine D2 receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

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